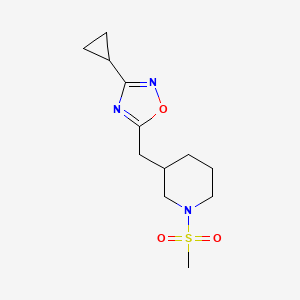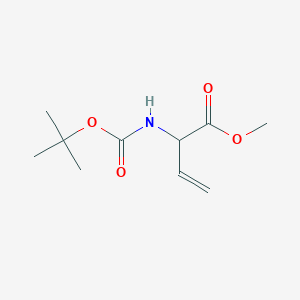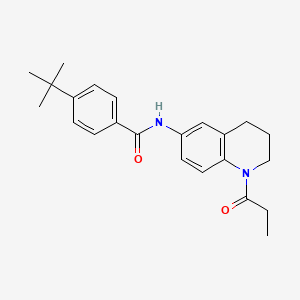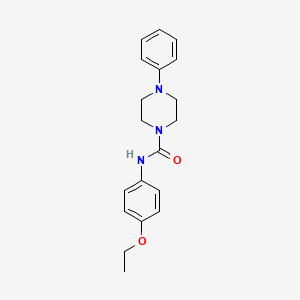
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into the synthesis of 1,2,4-oxadiazoles and related compounds, such as the molecule , reveals a focus on the development of new methods and reactions. These studies often involve the formation of thiazoles and oxadiazoles using starting materials like 1,3-dithietane, leading to a variety of derivatives (Paepke et al., 2009).
The creation of bioactive natural product analogs bearing the 1,2,4-oxadiazole moieties has been studied, focusing on compounds with potential antitumor activities. The process typically involves starting from aniline compounds and testing against various cell lines (Maftei et al., 2013).
In the realm of vibrational spectroscopic studies, molecules like 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione have been explored. These studies involve detailed analyses of vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, providing insights into the chemical and physical properties of these compounds (Sebastian et al., 2015).
Biological Activity
A significant focus has been placed on the synthesis of quinazoline derivatives for their potential biological activities, including antitumor properties. For instance, studies on quinazoline-2,4-diones have shown that they can significantly inhibit the growth of multiple human tumor cell lines, suggesting their potential as chemotherapeutic agents (Zhou et al., 2013).
The antimicrobial activities of certain 3-phenyl-1,2,4-oxadiazoles and quinazoline derivatives have been investigated, showing effectiveness against various bacterial and fungal strains. This research is indicative of the potential application of these compounds in the development of new antibiotics and antifungal agents (Gupta et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 3-(4-chlorophenyl)-1-(ethoxycarbonyl)pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester. The resulting compound is then reacted with 4-ethylbenzoyl chloride to form 3-(4-chlorophenyl)-1-(4-ethylbenzoyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 2-amino-4-(4-ethylphenyl)quinazoline to form the final product, 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chlorobenzohydrazide", "ethyl acetoacetate", "hydrazine hydrate", "4-ethylbenzoyl chloride", "2-amino-4-(4-ethylphenyl)quinazoline" ], "Reaction": [ "4-chlorobenzohydrazide + ethyl acetoacetate → 3-(4-chlorophenyl)-1-(ethoxycarbonyl)pyrazole-5-carboxylic acid ethyl ester", "3-(4-chlorophenyl)-1-(ethoxycarbonyl)pyrazole-5-carboxylic acid ethyl ester + hydrazine hydrate → 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester", "3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester + 4-ethylbenzoyl chloride → 3-(4-chlorophenyl)-1-(4-ethylbenzoyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester", "3-(4-chlorophenyl)-1-(4-ethylbenzoyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester + 2-amino-4-(4-ethylphenyl)quinazoline → 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione" ] } | |
Número CAS |
1358207-64-3 |
Nombre del producto |
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C25H19ClN4O3 |
Peso molecular |
458.9 |
Nombre IUPAC |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-2-16-7-13-19(14-8-16)30-24(31)20-5-3-4-6-21(20)29(25(30)32)15-22-27-23(28-33-22)17-9-11-18(26)12-10-17/h3-14H,2,15H2,1H3 |
Clave InChI |
AKTPZJGJGGZIPP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)

![7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2724420.png)
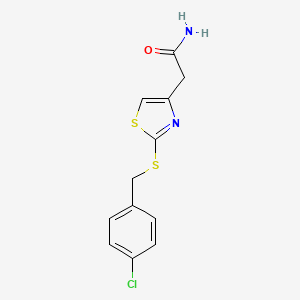
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2724424.png)
![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)
![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2724427.png)
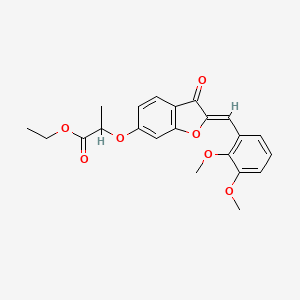
![Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate](/img/structure/B2724434.png)
